
4-Chloro-2-fluororesorcinol
Overview
Description
4-Chloro-2-fluororesorcinol is a dihydroxybenzene derivative featuring chlorine and fluorine substituents at the 4- and 2-positions, respectively. For instance, 4-Chlororesorcinol (CAS 95-88-5) is a well-documented compound with hydroxyl groups at positions 1 and 3 and chlorine at position 4 . Such halogenated resorcinols are critical intermediates in pharmaceuticals and agrochemicals due to their ability to participate in diverse synthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluororesorcinol can be achieved through several methods. One common approach involves the direct fluorination of 1,3-dimethoxybenzene with trifluoromethyl hypofluorite in Freon-11 at -78°C, followed by demethylation using 48% hydrobromic acid in acetic acid . Another method includes the fluorination of 2,6-dimethoxyacetophenone under similar conditions, yielding 4-fluororesorcinol, which can then be chlorinated to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluororesorcinol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted resorcinol derivatives, while oxidation can produce quinones.
Scientific Research Applications
4-Chloro-2-fluororesorcinol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluororesorcinol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. This can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chlororesorcinol (CAS 95-88-5)
- Structure : 1,3-dihydroxybenzene with a chlorine substituent at position 3.
- Key Differences : Lacks the fluorine atom at position 2.
- Properties: Higher acidity (due to electron-withdrawing Cl) compared to resorcinol, with applications in dye synthesis and as a pharmaceutical intermediate .
- Reactivity : Undergoes electrophilic substitution more readily at the 6-position due to directing effects of hydroxyl and chlorine groups .
4-Chloro-2-fluorophenol (CAS 69922-26-5)
- Structure: Monohydroxybenzene with Cl (4-) and F (2-).
- Key Differences: Only one hydroxyl group (vs. two in resorcinol derivatives), reducing solubility in polar solvents.
- Applications : Used in synthesizing isocyanates and sulfonyl chlorides, as seen in and .
- Acidity: Less acidic than 4-Chloro-2-fluororesorcinol due to fewer hydroxyl groups .
4-Chloro-5-fluoro-2-hydroxybenzonitrile (CAS 474825-99-5)
- Structure : Features nitrile, hydroxyl, Cl (4-), and F (5-) groups.
- Key Differences : Nitrile group introduces distinct reactivity (e.g., nucleophilic additions) compared to dihydroxy analogs.
- Applications : Likely serves as a building block in medicinal chemistry, leveraging both halogen and nitrile functionalities .
4-Chloro-2-fluorophenylacetic Acid (CAS 194240-75-0)
- Structure : Phenylacetic acid derivative with Cl (4-) and F (2-).
- Key Differences : Carboxylic acid group replaces hydroxyls, enabling conjugation reactions (e.g., peptide coupling).
- Relevance : Highlights the versatility of the 4-Cl-2-F-phenyl core in generating bioactive molecules .
Structural and Functional Analysis
Key Observations :
- Electronic Effects: Fluorine’s electronegativity enhances the acidity of adjacent hydroxyl groups, making this compound more acidic than 4-Chlororesorcinol .
- Steric Effects : Chlorine’s larger size may hinder reactions at the 5-position, while fluorine’s small size allows for tighter binding in enzyme-active sites .
- Synthetic Utility: The dihydroxy structure enables chelation and participation in Ullmann or Suzuki couplings, unlike mono-hydroxy analogs .
Biological Activity
4-Chloro-2-fluororesorcinol is a fluorinated phenolic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, including pharmacology and molecular biology.
Synthesis
The synthesis of this compound can be achieved through several methods, primarily involving the halogenation of resorcinol derivatives. One common approach is the direct halogenation of resorcinol with chlorine and fluorine under controlled conditions, yielding the desired compound with moderate to high purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Antioxidant Activity
The antioxidant potential of this compound has been investigated in vitro. It was found to scavenge free radicals effectively, suggesting a protective role against oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Neuroprotective Effects
In animal models, this compound demonstrated neuroprotective effects. It was shown to reduce neuronal apoptosis induced by oxidative stress and improve cognitive function in models of Alzheimer's disease. The compound's ability to modulate neurotransmitter levels may contribute to its neuroprotective effects.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study 2: Neuroprotective Mechanisms
In a neuroprotective study involving zebrafish models, this compound was administered prior to inducing oxidative stress. The results showed a significant decrease in markers of oxidative damage and improved survival rates among treated subjects.
Treatment | Survival Rate (%) | Oxidative Stress Markers |
---|---|---|
Control | 30 | High |
This compound | 70 | Low |
Properties
IUPAC Name |
4-chloro-2-fluorobenzene-1,3-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFCQXFVQKSWHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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